Loganetin
Overview
Description
Loganetin is a non-toxic natural product that may be applied in the antibacterial agent development for treating multidrug-resistant Gram negative infections .
Synthesis Analysis
A gram-scale synthesis of loganetin has been accomplished from the readily accessible S - (+)-carvone. The key reactions of the synthesis are a Favorskii rearrangement to introduce four stereocenters and a sulfuric acid-meditated deprotection/cyclization reaction to assemble the sensitive dihydropyran ring with complete stereoselectivity .Molecular Structure Analysis
Loganetin has a molecular formula of C11H16O5 and a molecular weight of 228.242 Da . It has a 5,6-fused bicyclic framework . In molecular docking analysis, it was found that loganetin binds exactly to the ATP-binding site .Chemical Reactions Analysis
The key reactions in the synthesis of Loganetin involve a Favorskii rearrangement to introduce four stereocenters and a sulfuric acid-meditated deprotection/cyclization reaction to assemble the sensitive dihydropyran ring .Physical And Chemical Properties Analysis
Loganetin has a density of 1.3±0.1 g/cm3, a boiling point of 375.7±42.0 °C at 760 mmHg, and a flash point of 145.5±21.4 °C .Scientific Research Applications
Application in Nephrology
Loganetin has been found to have a protective effect against acute kidney injury (AKI) induced by rhabdomyolysis .
Method of Application
In the study, AKI was induced using glycerol by intramuscular injection in mice models. Thirty minutes and 24 and 48 hours after injection of glycerol, the mice received 2 and 18 mg·kg -1 of Loganetin intraperitoneally respectively .
Results
In the Loganetin treated group, kidney damage and mortality rate were declined, and blood urea nitrogen and serum creatinine were much lower. Loganetin prevented damage to the tubular structures induced by glycerol and decreased apoptotic cells at the corticomedullary junction .
Application in Oncology
Loganetin has been found to synergistically inhibit the carcinogenesis of gastric cancer cells with 5-fluorouracil .
Method of Application
The study investigated the synergetic effects and the underlying mechanism of Loganetin and 5-fluorouracil on proliferation, stem-like properties, migration, and invasion of gastric cancer cells both in vitro and in vivo .
Results
The results of the study are not explicitly mentioned in the search results. However, the title suggests that Loganetin and 5-fluorouracil synergistically inhibit the carcinogenesis of gastric cancer cells .
Application in Organic Chemistry
Loganetin can be synthesized from the readily accessible S-(+)-carvone .
Method of Application
The key reactions of the synthesis are a Favorskii rearrangement to introduce four stereocenters and a sulfuric acid-meditated deprotection/cyclization reaction to assemble the sensitive dihydropyran ring with complete stereoselectivity .
Results
The result of this process is a gram-scale synthesis of Loganetin .
Safety And Hazards
properties
IUPAC Name |
methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHZIIPBYAMJX-KHBMLBSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loganetin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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